Etaqualone
CAS No.: 7432-25-9
Cat. No.: VC0527478
Molecular Formula: C17H16N2O
Molecular Weight: 264.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7432-25-9 |
|---|---|
| Molecular Formula | C17H16N2O |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | 3-(2-ethylphenyl)-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 |
| Standard InChI Key | UVTJKLLUVOTSOB-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
| Canonical SMILES | CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
| Appearance | Solid powder |
| Melting Point | 81.0 °C |
Introduction
Historical Development and Chemical Identity
Discovery and Structural Evolution
Etaqualone was first synthesized in 1963 under a British patent (GB936902) as part of a broader exploration of quinazolinone derivatives . Its development followed methaqualone's commercial success, with researchers seeking analogues offering improved safety profiles. The compound's core structure consists of a quinazolin-4-one ring substituted with a 2-ethylphenyl group at position 3 and a methyl group at position 2 (Figure 1) . This configuration confers distinct physicochemical properties compared to methaqualone, particularly in lipophilicity and metabolic stability.
Nomenclature and Isomeric Considerations
The term "etaqualone" specifically denotes the 2-ethylphenyl isomer. Positional isomers—3-(3-ethylphenyl)- and 3-(4-ethylphenyl)-2-methylquinazolin-4-one—have been synthesized but lack documented therapeutic use . These isomers exhibit markedly different mass spectral fragmentation patterns, enabling their discrimination in forensic analyses (Table 1) .
Table 1: Key Spectral Differences Between Etaqualone and Its Ethylphenyl Isomers
| Parameter | Etaqualone (2-Ethyl) | 3-Ethyl Isomer | 4-Ethyl Isomer |
|---|---|---|---|
| Molecular Ion (m/z) | 264 | 264 | 264 |
| Base Peak (m/z) | 249 | 264 | 264 |
| m/z 143 Intensity | <10% | >50% | 30-40% |
| Diagnostic Ions | m/z 221, 192 | m/z 143, 115 | m/z 143, 128 |
Synthetic Pathways and Physicochemical Properties
Industrial Synthesis
The canonical synthesis involves refluxing N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus trichloride (PCl₃), followed by cyclization to form the quinazolinone core . The reaction typically proceeds via intermediate formation of an amide bond, with PCl₃ acting as both a catalyst and dehydrating agent. Industrial-scale production modifies this protocol to optimize yield (>85%) and purity (>98%), often isolating the hydrochloride salt for improved water solubility .
Solubility and Stability Profiles
Etaqualone freebase exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipid solubility (logP 3.1), facilitating blood-brain barrier penetration . The hydrochloride salt increases water solubility to 12 mg/mL, making it suitable for oral formulations. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH for 6 months), with photolytic decomposition occurring under UV exposure.
Analytical Characterization Techniques
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR):
¹H NMR (500 MHz, CDCl₃) of etaqualone shows characteristic signals: δ 1.25 (t, J=7.5 Hz, 3H, CH₂CH₃), δ 2.65 (s, 3H, N-CH₃), δ 4.10 (q, J=7.5 Hz, 2H, CH₂CH₃), and aromatic protons between δ 7.20-8.05 . ¹³C NMR confirms the quinazolinone carbonyl at δ 162.5 ppm .
Mass Spectrometry:
Electron ionization (70 eV) produces a molecular ion at m/z 264 (C₁₇H₁₆N₂O⁺), with major fragments at m/z 249 (M-CH₃) and m/z 221 (M-C₃H₇) . Collision-induced dissociation in tandem MS yields product ions at m/z 143 and 115, critical for differentiating structural isomers .
Infrared Spectroscopy:
Key IR absorptions include ν(C=O) at 1685 cm⁻¹, ν(C=N) at 1600 cm⁻¹, and aromatic C-H stretching at 3050 cm⁻¹ .
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) using a 5% phenyl methylpolysiloxane column (30 m × 0.25 mm ID) achieves baseline separation of etaqualone from its isomers at 280°C . Ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight detection enables quantification in biological matrices, with a LOD of 0.1 ng/mL .
Pharmacological Profile and Clinical Considerations
Mechanism of Action
Etaqualone potentiates GABAergic transmission by binding to a β-subunit-specific site on GABA_A receptors, increasing chloride ion influx and neuronal hyperpolarization . Unlike benzodiazepines, it exhibits negligible affinity for α₁-containing receptors, potentially reducing sedative side effects .
Pharmacokinetic Parameters
-
Distribution: Vd 2.1 L/kg, protein binding 75-80%
-
Metabolism: Hepatic CYP3A4-mediated hydroxylation to 4'-OH-etaqualone (active metabolite)
-
Elimination: t₁/₂ 8-12 hours, renal excretion (60%) and fecal (35%)
Forensic Toxicology and Regulatory Challenges
Illicit Market Prevalence
European drug monitoring systems first detected illicit etaqualone in 2011, often adulterated with caffeine (5-10%) and acetaminophen (10-15%) . Street samples show variable purity (40-70%), complicating dose estimation for users .
Detection in Biological Specimens
A validated LC-MS/MS method achieves simultaneous quantification of etaqualone and metabolites in serum:
| Analyte | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|
| Etaqualone | 10-1000 | 2.1 | 6.8 |
| 4'-OH-Etaqualone | 5-500 | 1.4 | 4.7 |
Legal Status and Scheduling
As of 2025, etaqualone remains uncontrolled under the UN Single Convention but is prohibited in 18 countries under analogue legislation . The DEA lists it as a "Chemical of Concern," requiring forensic laboratories to maintain reference standards for identification .
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